molecular formula C22H19ClN2O2S B2746071 N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride CAS No. 475198-81-3

N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride

Cat. No.: B2746071
CAS No.: 475198-81-3
M. Wt: 410.92
InChI Key: NRTKRNMVXQXEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride is a heterocyclic compound featuring a dihydrothiazole core substituted with hydroxy and diphenyl groups, coupled to a benzamide moiety via an N-linkage. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4-hydroxy-2,4-diphenyl-5H-1,3-thiazol-5-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S.ClH/c25-19(16-10-4-1-5-11-16)23-21-22(26,18-14-8-3-9-15-18)24-20(27-21)17-12-6-2-7-13-17;/h1-15,21,26H,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTKRNMVXQXEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(S2)NC(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride typically involves the reaction of 4-hydroxy-2,4-diphenylthiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The benzamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,4-diphenyl-4,5-dihydrothiazol-5-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound shares key structural motifs with benzothiazole and triazole derivatives ( and ) and benzamide salts (). A comparative analysis is outlined below:

Compound Core Structure Key Substituents Salt Form
Target Compound 4,5-Dihydrothiazole 4-Hydroxy, 2,4-diphenyl, benzamide Hydrochloride
Benzothiazole derivatives (Compounds 5–9) Benzothiazole Nitrophenyl, chlorophenyl, isopropylamidino Hydrochloride
Triazole derivatives (Compounds 7–15) 1,2,4-Triazole-thione Sulfonylphenyl, difluorophenyl None (neutral)
Patent compound () Benzamide-pyrimidine Morpholinophenylamino, cyanomethyl Hydrochloride

Key Observations :

  • The dihydrothiazole core in the target compound differs from benzothiazoles (fully aromatic) and triazoles (five-membered, three-nitrogen ring). This impacts ring strain, electron density, and tautomerism .
  • The hydrochloride salt in both the target compound and the patent compound () suggests improved aqueous solubility relative to neutral triazole derivatives .
Spectral and Physical Properties
Property Target Compound Benzothiazole Derivatives Triazole Derivatives
IR Peaks Expected: O–H (~3200 cm⁻¹), C=O (~1680 cm⁻¹) C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
1H-NMR Aromatic protons (δ 7.0–8.0 ppm), dihydrothiazole protons (δ 4.0–5.5 ppm) Aromatic protons (δ 7.2–8.5 ppm), isopropyl (δ 1.2–1.5 ppm) Difluorophenyl (δ 6.8–7.6 ppm), sulfonylphenyl (δ 7.5–8.3 ppm)
Melting Point Not reported 210–265°C (compounds 5–9) 180–240°C (compounds 7–15)
Solubility High (hydrochloride salt) Moderate (hydrochloride salts) Low (neutral triazoles)

Analysis :

  • Hydrochloride salts generally exhibit higher solubility than neutral forms, as seen in the patent compound () and benzothiazoles .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintaining reflux temperatures (70–100°C) during cyclocondensation improves reaction rates and minimizes side products .
  • Solvent selection : Using anhydrous solvents (e.g., DMF or THF) for acylation enhances selectivity and yield .
  • Purity checks : Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) ensures high-quality final products .

Advanced: How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

Answer:
Discrepancies often arise due to variations in assay conditions or cellular models. Methodological approaches include:

  • Dose-response profiling : Conducting IC50 assays across a broad concentration range (nM to μM) to differentiate specific inhibition from nonspecific cytotoxicity .
  • Off-target screening : Using kinase profiling panels or proteome-wide assays to identify unintended interactions .
  • Cell-line validation : Replicating studies in multiple cell lines (e.g., HEK293, HeLa) and primary cells to assess context-dependent effects .

Example : If a study reports anticancer activity but another shows low selectivity, cross-validate using apoptosis markers (e.g., caspase-3 activation) and cytotoxicity assays (e.g., LDH release) .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of the dihydrothiazole ring (δ 3.5–4.5 ppm for CH2 groups) and benzamide protons (δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 447.1) and detects synthetic byproducts .

Advanced: What strategies are effective for elucidating the mechanism of action when initial biochemical assays yield contradictory data?

Answer:

  • Target deconvolution : Use CRISPR-Cas9 knockout libraries or siRNA silencing to identify genes essential for the compound’s activity .
  • Molecular docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding sites on target proteins, followed by mutagenesis to validate critical residues .
  • Metabolic profiling : LC-MS-based metabolomics can reveal downstream pathway alterations (e.g., ATP depletion in cancer cells) .

Case study : If a compound shows inconsistent kinase inhibition, combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .

Basic: What are common side reactions during dihydrothiazole synthesis, and how can they be mitigated?

Answer:

  • Oxidation of thiazole ring : Occurs under prolonged heating; mitigated by using inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .
  • Esterification instead of acylation : Competing reactions with hydroxyl groups are minimized by pre-activating the benzoyl chloride with DCC/DMAP .
  • Salt hydrolysis : Hydrochloride salts may degrade in aqueous buffers; store lyophilized at -20°C and reconstitute in anhydrous DMSO .

Advanced: How do structural modifications (e.g., substituents on the phenyl rings) influence pharmacokinetic properties?

Answer:

  • Hydrophobicity : Adding electron-withdrawing groups (e.g., -Cl, -NO2) increases logP, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic stability : Fluorination at the 4-position of the phenyl ring reduces CYP450-mediated oxidation, as shown in microsomal stability assays .
  • Half-life extension : PEGylation or prodrug strategies (e.g., ester prodrugs) improve plasma half-life in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.